Trimethyl[4-phenyl-3-(phenylselanyl)but-1-yn-1-yl]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl[4-phenyl-3-(phenylselanyl)but-1-yn-1-yl]silane is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a butynyl chain, which is further substituted with phenyl and phenylselanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[4-phenyl-3-(phenylselanyl)but-1-yn-1-yl]silane typically involves the following steps:
Formation of the Butynyl Chain: The initial step involves the formation of the butynyl chain through a coupling reaction between an alkyne and an appropriate halide.
Introduction of the Phenylselanyl Group: The phenylselanyl group is introduced via a nucleophilic substitution reaction, where a phenylselanyl halide reacts with the butynyl intermediate.
Attachment of the Trimethylsilyl Group: Finally, the trimethylsilyl group is attached to the butynyl chain through a silylation reaction using a trimethylsilyl halide.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Trimethyl[4-phenyl-3-(phenylselanyl)but-1-yn-1-yl]silane undergoes various types of chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the phenylselanyl group to selenide or selenol.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions include selenoxide derivatives, selenides, selenols, and various substituted organosilicon compounds.
Scientific Research Applications
Trimethyl[4-phenyl-3-(phenylselanyl)but-1-yn-1-yl]silane has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antioxidant and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: It finds applications in materials science, particularly in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism by which Trimethyl[4-phenyl-3-(phenylselanyl)but-1-yn-1-yl]silane exerts its effects involves interactions with molecular targets and pathways:
Molecular Targets: The phenylselanyl group can interact with various biomolecules, including proteins and nucleic acids, potentially modulating their functions.
Pathways Involved: The compound may influence oxidative stress pathways, given the redox-active nature of the selenium atom in the phenylselanyl group.
Comparison with Similar Compounds
Similar Compounds
Trimethyl(phenyl)silane: Similar in having a trimethylsilyl group but lacks the butynyl and phenylselanyl substitutions.
Phenyltrimethylsilane: Another related compound with a phenyl group attached to the trimethylsilyl moiety.
Trimethyl(phenylethynyl)silane: Contains a phenylethynyl group instead of the phenylselanyl group.
Uniqueness
Trimethyl[4-phenyl-3-(phenylselanyl)but-1-yn-1-yl]silane is unique due to the presence of the phenylselanyl group, which imparts distinct chemical reactivity and potential biological activities not observed in its analogs.
Properties
CAS No. |
61713-70-0 |
---|---|
Molecular Formula |
C19H22SeSi |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
trimethyl-(4-phenyl-3-phenylselanylbut-1-ynyl)silane |
InChI |
InChI=1S/C19H22SeSi/c1-21(2,3)15-14-19(16-17-10-6-4-7-11-17)20-18-12-8-5-9-13-18/h4-13,19H,16H2,1-3H3 |
InChI Key |
XBKXFINGVRGGFU-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC(CC1=CC=CC=C1)[Se]C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.